molecular formula C20H21ClN4O2 B4899185 1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine

1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine

Cat. No. B4899185
M. Wt: 384.9 g/mol
InChI Key: MZWACNDYWHXYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has shown potential for the treatment of various types of cancers and autoimmune diseases. It works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that lead to the proliferation and survival of cancer cells and the activation of immune cells.

Mechanism of Action

1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways that lead to the proliferation and survival of cancer cells and the activation of immune cells. BTK is a member of the Tec family of non-receptor tyrosine kinases, and it plays a critical role in the development and function of B cells and other immune cells.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity both as a single agent and in combination with other therapies. It has also been shown to have immunomodulatory effects, including the activation of T cells and natural killer cells, and the inhibition of regulatory T cells. In addition, this compound has been shown to inhibit the production of cytokines and chemokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine is its potent and selective inhibition of BTK, which makes it an attractive target for the treatment of cancers and autoimmune diseases. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Future Directions

There are several potential future directions for the development of 1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine. One area of focus is the optimization of its pharmacokinetic and pharmacodynamic properties, including the development of sustained-release formulations and the exploration of alternative dosing regimens. Another area of focus is the evaluation of its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. Finally, the development of biomarkers that can predict response to this compound may help to identify patients who are most likely to benefit from this therapy.

Scientific Research Applications

1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and solid tumors. It has shown potent antitumor activity both as a single agent and in combination with other therapies, such as chemotherapy and immunotherapy. This compound has also been shown to have immunomodulatory effects, including the activation of T cells and natural killer cells, and the inhibition of regulatory T cells.

properties

IUPAC Name

[4-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-23-13-16(19(22-23)15-4-2-5-17(21)12-15)14-24-7-9-25(10-8-24)20(26)18-6-3-11-27-18/h2-6,11-13H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWACNDYWHXYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC(=CC=C2)Cl)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine

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